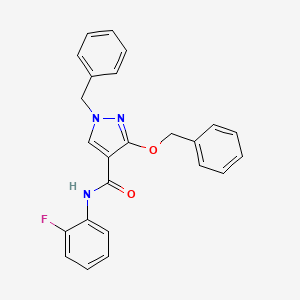
1-benzyl-3-(benzyloxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(benzyloxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Benzyl-3-(benzyloxy)-N-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a benzyl group, a benzyloxy group, and a fluorophenyl moiety. This unique structure contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
- Anticancer Properties : Studies suggest that it could exhibit anticancer activity by interfering with the MAPK signaling pathway, which is crucial in tumorigenesis .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Anti-inflammatory Activity
A study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The compound displayed significant inhibition of COX enzymes, which are critical in the inflammatory response. The IC50 values indicated effective suppression of prostaglandin E2 production, highlighting its potential as an anti-inflammatory agent .
Anticancer Activity
Research involving pyrazole derivatives demonstrated that certain compounds inhibited MEK1 activity with an IC50 value of 91 nM. This suggests that this compound could be developed further as a targeted therapy for cancers resistant to conventional treatments .
Antiviral Activity
In antiviral studies, derivatives similar to this compound showed improved binding affinities to viral proteins, indicating potential as antiviral agents. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced biological activity against viral targets .
Propiedades
IUPAC Name |
1-benzyl-N-(2-fluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c25-21-13-7-8-14-22(21)26-23(29)20-16-28(15-18-9-3-1-4-10-18)27-24(20)30-17-19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPOEBLTCRLXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













